molecular formula C20H21NO B1359659 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone CAS No. 898790-22-2

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Cat. No.: B1359659
CAS No.: 898790-22-2
M. Wt: 291.4 g/mol
InChI Key: CWUVQJCZECFPHH-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Applications : A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activities. They found that these derivatives exhibit good antibacterial and antifungal activity, particularly with the introduction of a methoxy group into the structure. This suggests potential applications in developing new antimicrobial agents (Hublikar et al., 2019).

  • Synthesis Techniques : Research by Kaur and Kumar (2018) elaborated on an efficient one-pot synthetic procedure for related compounds. Their method is noted for its economy in synthesizing pyrrole derivatives, indicating its potential for large-scale production (Kaur & Kumar, 2018).

  • Inhibitor Lead Compounds : A study by Rudnitskaya et al. (2009) identified that derivatives of the compound can act as potential inhibitor lead compounds of fructose-1,6-bisphosphatase. This has implications in the development of treatments for conditions related to carbohydrate metabolism (Rudnitskaya et al., 2009).

  • Chemical Structure Analysis : Research by Swamy et al. (2013) focused on the isomorphous structures of methyl- and chloro-substituted derivatives, obeying the chlorine-methyl exchange rule. This research contributes to the understanding of the structural properties of these compounds (Swamy et al., 2013).

  • Molecular Docking and Antimicrobial Activity : A study by Sivakumar et al. (2021) combined experimental and theoretical vibrational studies of a derivative molecule. They also investigated its antimicrobial activity, providing insights into the practical applications of these compounds in medicine (Sivakumar et al., 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects. For example, in rodent models, low doses of the compound have been shown to reduce inflammation, whereas high doses can lead to liver toxicity and other adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-7-5-8-16(2)19(15)20(22)18-10-6-9-17(13-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVQJCZECFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643487
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-22-2
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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